molecular formula C6H10O6 B1205867 2,4,6/3,5-Pentahydroxycyclohexanone CAS No. 488-64-2

2,4,6/3,5-Pentahydroxycyclohexanone

Cat. No.: B1205867
CAS No.: 488-64-2
M. Wt: 178.14 g/mol
InChI Key: VYEGBDHSGHXOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is also known as scyllo-inosose or myo-inosose-2, depending on its stereochemical configuration . This compound is a critical intermediate in the bacterial degradation of myo-inositol via the inositol phosphate metabolism pathway (KEGG ko00562) . Enzymatically, it is produced by myo-inositol dehydrogenase (EC 1.1.1.18), which oxidizes myo-inositol in Bacillus subtilis and related species, generating NADH and H+ . Its role extends to mutational biosynthesis of aminoglycoside antibiotics, where it serves as a precursor for 2-hydroxygentamicin in Micromonospora purpurea .

Biological Activity

2,4,6/3,5-Pentahydroxycyclohexanone, also known as myo-inosose, is a complex organic compound notable for its cyclohexanone structure adorned with five hydroxyl groups. This unique configuration endows it with significant chemical properties and biological relevance, particularly in metabolic pathways involving inositol phosphates. This article explores the biological activity of this compound, highlighting its role in cellular signaling, antibiotic production, and various biochemical processes.

The compound is characterized by its molecular formula C6H10O6C_6H_{10}O_6 and a molecular weight of 178.14 g/mol. The presence of multiple hydroxyl groups contributes to its solubility and reactivity in biological systems. The primary enzymatic reaction involving this compound is catalyzed by myo-inosose-2 dehydratase (EC 4.2.1.44), which converts it into 3,5/4-trihydroxycyclohexa-1,2-dione while releasing water.

Role in Cellular Signaling

This compound plays a crucial role in the synthesis of inositol phosphates, which are vital for signal transduction processes within cells. These phosphates act as secondary messengers in various cellular functions such as:

  • Cell growth
  • Apoptosis
  • Cell migration
  • Endocytosis
  • Cell differentiation

The involvement of myo-inositose in these pathways underscores its importance in maintaining cellular homeostasis and responding to external stimuli .

Antibiotic Production

Research has indicated that this compound may facilitate the biosynthesis of antibiotics through biotransformation processes. For instance, studies have shown that when cofermented with certain microbial mutants incapable of producing antibiotics independently, this compound can enhance the production of various antibiotics such as gentamicins . This biotransformation highlights its potential application in pharmaceutical development and microbial biotechnology.

Case Study 1: Enzymatic Activity Measurement

A study focused on measuring the enzymatic activity of inositol 2-dehydrogenase demonstrated that this enzyme catalyzes the oxidation of myo-inositol to this compound using NAD+ as a cofactor. The study utilized spectrophotometric assays to monitor the reaction progress by measuring absorbance changes at 340 nm . This method not only confirmed the compound's role as an intermediate but also provided insights into its metabolic pathways.

Case Study 2: Antibiotic Biosynthesis

In another investigation into antibiotic biosynthesis involving Micromonospora species, researchers found that the addition of this compound significantly influenced the production yield of gentamicins when paired with specific mutant strains . This case illustrates the compound's utility in enhancing antibiotic production through microbial fermentation techniques.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Myo-inositolSix hydroxyl groups on a cyclohexane ringPrecursor to various signaling molecules
Scyllo-inositolSimilar hydroxyl positioningInvolved in different metabolic pathways
2D-2,3,5/4,6-pentahydroxycyclohexanoneVariation in hydroxyl group positioningDifferent biological activities compared to myo-inosose

The comparison reveals that while structurally similar compounds exist, their distinct arrangements of hydroxyl groups lead to varied biological activities and applications.

Scientific Research Applications

Biological and Metabolic Applications

2,4,6/3,5-Pentahydroxycyclohexanone is primarily recognized for its role in cellular signaling and metabolic pathways. As a derivative of inositol, it is integral to the synthesis of inositol phosphates, which are vital for signal transduction processes within cells .

Role in Inositol Phosphate Metabolism

The compound is involved in the enzymatic conversion processes that facilitate the metabolism of inositol phosphates. Specifically, it acts as a substrate for myo-inosose-2 dehydratase (EC 4.2.1.44), which catalyzes its conversion to 3,5/4-trihydroxycyclohexa-1,2-dione . This reaction is crucial for various biochemical processes related to cellular function and communication.

Antibiotic Production Enhancement

Research indicates that this compound can enhance antibiotic production through microbial fermentation techniques. This application highlights its potential utility in biotechnology and pharmaceutical industries for developing new antibiotics.

Pharmaceutical Applications

The pharmacological potential of this compound has been explored in various studies focusing on its therapeutic effects.

Anticancer Properties

Recent investigations have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have assessed the cytotoxic efficacy of compounds related to this compound against human cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) . The results suggest that these compounds could serve as potential candidates for cancer treatment.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of myo-inositol derivatives. Research has indicated that these compounds may play a role in mitigating neurodegenerative diseases by influencing cellular signaling pathways associated with neuronal health .

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized as a reference compound for developing electrochemical detection methods.

Electrochemical Detection Techniques

One study demonstrated the conversion of myo-inositol to this compound for quantification purposes using electrochemical sensors. This method showed high sensitivity and specificity for detecting serum levels of myo-inositol in clinical samples . Such techniques are pivotal for point-of-care testing and metabolic disorder diagnostics.

Comparative Analysis with Related Compounds

The structural characteristics of this compound allow comparisons with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
Myo-inositolSix hydroxyl groups on a cyclohexane ringPrecursor to various signaling molecules
Scyllo-inositolSimilar hydroxyl positioningInvolved in different metabolic pathways
2D-2,3,5/4,6-pentahydroxycyclohexanoneVariation in hydroxyl group positioningDifferent biological activities compared to myo-inosose

These comparisons underscore the significance of hydroxyl group arrangement in determining biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6/3,5-Pentahydroxycyclohexanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via selective oxidation of polyhydroxycyclohexane precursors or through regioselective hydroxylation of cyclohexanone derivatives. For example, oxidation using hydrogen peroxide with catalytic vanadium(V) oxide at 40–60°C yields moderate selectivity for the pentahydroxy product . Optimization involves adjusting pH (6–8), temperature, and catalyst loading. Purity is assessed via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm .

Q. How is the structural configuration of this compound characterized experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies hydroxyl and carbonyl group positions. For stereochemical confirmation, X-ray crystallography is employed if single crystals are obtainable. Complementary techniques include FT-IR for functional group analysis and mass spectrometry (ESI-MS) for molecular weight validation .

Q. What are the stability considerations for storing and handling this compound?

  • Methodology : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Avoid contact with strong oxidizers (e.g., peroxides) or acidic/basic conditions, which may trigger decomposition into CO/CO₂ . Stability tests via accelerated aging studies (40°C/75% RH for 6 months) monitor degradation using TLC or HPLC .

Q. What role does this compound play in organic synthesis or biocatalysis?

  • Methodology : It serves as a chiral intermediate in asymmetric synthesis. For example, enzymatic reduction of its ketone group using alcohol dehydrogenases (e.g., from Lactobacillus brevis) produces diastereomeric alcohols with >90% enantiomeric excess (ee). Reaction monitoring via chiral GC or HPLC is critical .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies for hydroxylation or oxidation pathways. Molecular docking studies predict binding affinities with enzymes like cytochrome P450, guiding biocatalytic applications . Software tools include Gaussian 16 and AutoDock Vina .

Q. What challenges arise in achieving enantioselective synthesis, and how can they be mitigated?

  • Methodology : Competing hydroxyl group reactivity leads to byproducts. Strategies:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereochemistry.
  • Employ kinetic resolution with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers.
  • Monitor ee via circular dichroism (CD) spectroscopy or chiral HPLC .

Q. How do environmental interfaces (e.g., indoor surfaces) influence the compound’s reactivity or degradation?

  • Methodology : Surface adsorption studies using quartz crystal microbalance (QCM) quantify interactions with silica or cellulose (common indoor materials). Reactivity with ozone or NOx is tested in environmental chambers, with products analyzed via GC-MS .

Q. How can researchers resolve contradictions in reported synthetic yields or catalytic efficiencies?

  • Methodology : Perform Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst type). Multivariate analysis (ANOVA) identifies significant factors. Replicate studies under controlled conditions (e.g., humidity-free glovebox) to minimize external variability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4/3,5-Tetrahydroxycyclohexanone (Adeoxyinosose)

  • Structural Difference: Lacks hydroxyl groups at positions 2 and 6 compared to 2,4,6/3,5-pentahydroxycyclohexanone .
  • Biosynthetic Role: When fed to Micromonospora purpurea, adeoxyinosose leads to the production of the gentamicin complex, whereas this compound yields 2-hydroxygentamicin. The latter exhibits enhanced activity against gentamicin-resistant bacterial strains .

Myo-Inositol

  • Structural Difference : A fully hydroxylated cyclohexane (six hydroxyl groups) rather than a ketone-containing derivative.
  • Metabolic Relationship: Myo-inositol is the direct substrate for this compound via EC 1.1.1.18 catalysis. The ketone group in the latter marks the first oxidation step in the degradation pathway .
  • Analytical Utility: Enzymatic assays (e.g., Megazyme’s myo-inositol assay) quantify myo-inositol by measuring NADH production via its conversion to this compound .

Other Inosose Derivatives

  • 3D-(3,5/4)-Trihydroxycyclohexane-1,2-dione: Produced by dehydration of this compound via IolE in Bacillus clausii. This compound is further degraded in the inositol pathway .
  • D-xylo-Hexos-5-ulose: A linear sugar precursor that cyclizes under alkaline conditions to form this compound, as demonstrated in glpc studies .

Comparative Data Table

Compound Molecular Formula Key Role(s) Biosynthetic Product(s) Enzymatic Reaction(s)
This compound C₆H₁₀O₆ Inositol degradation intermediate; antibiotic precursor 2-Hydroxygentamicin EC 1.1.1.18: myo-inositol → NADH + H+
2,4/3,5-Tetrahydroxycyclohexanone C₆H₁₀O₅ Gentamicin precursor Gentamicin complex Not enzymatically characterized in evidence
Myo-Inositol C₆H₁₂O₆ Substrate for inositol metabolism N/A Substrate for EC 1.1.1.18
D-xylo-Hexos-5-ulose C₆H₁₀O₆ Alkaline cyclization precursor Forms this compound Cyclization under basic conditions

Research Findings

Reactivity Under Alkaline Conditions

  • This compound undergoes complex transformations in 0.1 N NaOH, generating multiple unidentified components.
  • In contrast, adeoxyinosose lacks documented reactivity under similar conditions, suggesting structural hydroxylation patterns dictate stability .

Properties

IUPAC Name

2,3,4,5,6-pentahydroxycyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGBDHSGHXOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964119
Record name 2,3,4,5,6-Pentahydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-66-4, 6623-68-3, 488-64-2
Record name MYOINOSOSE (D)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name EPIINOSOSE-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MYOINOSOSE-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5,6-Pentahydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,6/3,5-Pentahydroxycyclohexanone
2,4,6/3,5-Pentahydroxycyclohexanone
2,4,6/3,5-Pentahydroxycyclohexanone
2,4,6/3,5-Pentahydroxycyclohexanone
2,4,6/3,5-Pentahydroxycyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.